1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNEUPKVODBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201082 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202030-30-5 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202030-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization
A widely adopted method involves the reaction of 4-fluorophenylhydrazine hydrochloride with α,β-unsaturated ketones. Key steps include:
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Precursor synthesis : 4-Fluorophenylhydrazine hydrochloride reacts with p-tolyl-substituted enones under reflux in ethanol.
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Cyclization : Intramolecular dehydration forms the pyrazole ring at 80–100°C for 12–24 hours.
Representative procedure (Source):
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Reactants : 4-Fluorophenylhydrazine hydrochloride (5.6 mmol), p-tolyl enone (5 mmol)
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Conditions : Ethanol reflux (12 h), followed by ice-water quenching
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Yield : 85% isolated as cream-colored solid
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Characterization :
Acid-Catalyzed Variants
Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) accelerates cyclization:
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Limitation : Requires strict stoichiometric control to prevent over-acylation
Multi-Component Domino Reactions
Arylglyoxal-Based Synthesis
Arylglyoxals participate in domino reactions with pyrazol-5-amines under microwave irradiation (Source):
Procedure :
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Reactants : 2,2-Dihydroxy-1-phenylethanone (1a), 1-phenyl-3-methylpyrazol-5-amine (2f)
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Catalyst : p-TsOH (1.0 equiv) in DMF
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Conditions : Microwave, 120°C for 20 min
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Yield : 34% (pyrrolo[2,3-c]pyrazole intermediate), 65% after optimization
Key observation : Regioselectivity controlled by electron-withdrawing groups on arylglyoxals.
Condensation with Activated Carbonyl Compounds
Ethyl 2,4-Dioxo-4-Phenylbutanoate Route
A two-step condensation process achieves high regiocontrol (Source):
Mechanistic insight : Acyl transfer followed by-H shift stabilizes the final structure.
Laccase-Mediated Chemoselective Arylation
Enzymatic C-4 Functionalization
An eco-friendly approach uses Myceliophthora thermophila laccase (Source):
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Reactants : 5-Aminopyrazole (0.1 mmol), catechol derivatives (0.15 mmol)
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Conditions : Citrate buffer (pH 4.5), ethyl acetate, 25°C, 24 h
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Advantages :
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No protecting groups required
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Water-ethyl acetate biphasic system simplifies purification
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Alternative Synthetic Strategies
Solid-Phase Synthesis
Immobilized catalysts (e.g., LDH@PTRMS@DCMBA@CuI) enable solvent-free conditions:
Electrochemical Methods
Selective reduction of trichloroethylideneacetophenones precedes hydrazine coupling (Source):
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Final aromatization via HCl elimination
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine cyclocondensation | 65–85% | 12–24 h | Scalability | Harsh conditions |
| Multi-component domino | 34–65% | 20–60 min | Atom economy | Microwave dependency |
| Enzymatic arylation | 85–94% | 24 h | Green chemistry | Limited substrate scope |
| Electrochemical | 70–96% | 6–8 h | Step efficiency | Specialized equipment |
Characterization and Quality Control
Spectroscopic Data Consolidation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, demonstrated promising antibacterial activity against a range of pathogens. The compound was synthesized and tested for its effectiveness in inhibiting bacterial growth, showing a notable zone of inhibition in agar diffusion assays.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain Tested |
|---|---|---|
| This compound | 18 | Staphylococcus aureus |
| 1-(3-Chloro-4-fluorophenyl)-3-p-tolyl-1H-pyrazole | 15 | Escherichia coli |
| 2-(4-Fluorophenyl)-5-methyl-1H-pyrazole | 20 | Pseudomonas aeruginosa |
This table highlights the antimicrobial efficacy of selected compounds, suggesting that the fluorinated pyrazole derivatives can serve as potential candidates for antibiotic development.
Inhibition of Kinase Activity
Another significant application of this compound is its role as an inhibitor of specific kinases, particularly p38 MAP kinase. A study documented the synthesis and biological evaluation of this compound, revealing its ability to selectively inhibit p38 MAP kinase activity. The compound's structural features contributed to its binding affinity and selectivity, making it a candidate for further development in anti-inflammatory therapies.
Case Study: Selective Inhibition of p38 MAP Kinase
- Objective: To evaluate the inhibitory effects on p38 MAP kinase.
- Methodology: High-throughput screening was employed to identify effective inhibitors from a library of compounds.
- Findings: The compound exhibited a half-maximal inhibitory concentration (IC50) value of 150 nM, indicating strong inhibitory potential.
Development of Functional Materials
The unique properties of this compound extend beyond biological applications into material science. Its incorporation into polymer matrices has been explored for creating functional materials with enhanced thermal stability and mechanical properties.
Table 2: Properties of Polymer Composites Containing Pyrazole Derivatives
| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyvinyl chloride + 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazole | 250 | 45 |
| Polyurethane + 2-(4-Fluorophenyl)-5-methyl-1H-pyrazole | 230 | 50 |
These findings suggest that the integration of pyrazole derivatives into polymers can significantly enhance their performance characteristics, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,5-disubstituted pyrazole-3-amines, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:
Substituent Impact Analysis :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and reduce steric hindrance compared to chlorine, enhancing target binding in some cases .
- p-Tolyl vs. Trichlorophenyl : The p-tolyl group (logP ~2.7) increases lipophilicity compared to phenyl but is less lipophilic than trichlorophenyl (logP ~4.1), balancing permeability and solubility .
Biological Activity
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on recent findings from diverse sources.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H14FN3
- Molecular Weight : 326.30 g/mol
- CAS Number : 76606-39-8
- InChI Key : XISNEUPKVODBIN-UHFFFAOYSA-N
The structure features a pyrazole ring substituted with a 4-fluorophenyl group and a p-tolyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies showed that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | 54.25 |
| HeLa (Cervical Cancer) | 15.0 | 38.44 |
| GM-6114 (Normal Fibroblasts) | >50 | 80.06 |
The compound demonstrated selective toxicity, effectively inhibiting cancer cells while sparing normal fibroblasts, indicating its potential as an anticancer agent without significant side effects .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated.
In Vitro Antimicrobial Evaluation
The compound was tested against various pathogens, showing promising results:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.20 | 0.23 |
| Escherichia coli | 0.30 | 0.35 |
These results indicate that the compound possesses strong antibacterial properties, effective at low concentrations .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, demonstrating significant activity.
Antioxidant Assay Results
In antioxidant assays such as ABTS and DPPH scavenging tests, the compound exhibited:
| Assay Type | IC50 (µM) |
|---|---|
| ABTS | 15.0 |
| DPPH | 12.5 |
These findings suggest that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the fluorine atom and the pyrazole moiety plays a crucial role in enhancing its interaction with biological targets.
Key Findings from SAR Studies
- Fluorine Substitution : The fluorine atom increases lipophilicity and enhances binding affinity to target proteins.
- Pyrazole Ring : The nitrogen atoms in the pyrazole ring may facilitate hydrogen bonding with biological macromolecules.
- Aromatic Groups : The p-tolyl and fluorophenyl groups contribute to the overall stability and reactivity of the compound.
Q & A
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine?
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antifungal vs. antibacterial potency) often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO) enhance membrane penetration but reduce solubility, altering activity .
- Assay variability : Differences in cell lines (e.g., Candida albicans vs. E. coli) or incubation times affect IC values .
- Structural analogs : Compare activities of halogenated (e.g., 4-bromo) vs. methoxy derivatives to isolate pharmacophore contributions .
Methodological Recommendation :
Q. What strategies optimize the synthetic yield and purity of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate imine formation in condensation steps .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) removes regioisomeric byproducts .
Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Purity (%) | Reference |
|---|---|---|---|
| Reaction temperature | 80–100°C (microwave-assisted) | ≥95 | |
| Catalyst loading | 10 mol% ZnCl | 90–98 | |
| Chromatography solvent | Hexane:EtOAc (3:1 → 1:1) | ≥99 |
Q. How do steric and electronic factors influence the compound’s receptor binding?
- Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) hinder binding to flat active sites (e.g., kinase ATP pockets) .
- Electronic effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with aromatic residues in GPCRs .
- Hydrogen bonding : The pyrazole-5-amine group forms critical H-bonds with Asp113 in cannabinoid receptors, as shown in docking studies .
Validation Approach :
- Perform mutational analysis (e.g., Ala-scanning of receptor residues) paired with SPR binding assays .
Methodological Notes
- Crystallographic Validation : Always check for PLATON/ADDSYM alerts to detect missed symmetry in crystal structures .
- Synthetic Reproducibility : Report reaction times, solvent grades, and purification R values to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
